

A Comparative Analysis of 1,2,3-Pentatriene: Experimental Data vs. Computational Models

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Compound of Interest

Compound Name: 1,2,3-Pentatriene

Cat. No.: B13520168

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A detailed examination of the molecular structure and properties of **1,2,3-pentatriene** reveals a close correlation between experimental findings derived from microwave spectroscopy and theoretical predictions, underscoring the power of computational chemistry in complementing empirical research.

This guide provides a comprehensive comparison of experimental and computational data for **1,2,3-pentatriene**, a five-carbon cumulene with three consecutive double bonds. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of the molecule's rotational constants and dipole moment. While experimental data on its precise bond lengths and angles are not readily available in the literature, this comparison focuses on the experimentally determined rotational parameters and provides a foundational understanding of its molecular architecture.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental and computational data for **1,2,3-pentatriene**, facilitating a direct comparison of its fundamental molecular properties.

Table 1: Rotational Constants of **1,2,3-Pentatriene**

Parameter	Experimental Value (MHz)[1]
A ₀	29802 (20)
B ₀	2212.646 (7)
C ₀	2085.023 (4)

Table 2: Dipole Moment of **1,2,3-Pentatriene**

Component	Experimental Value (Debye)[1]
μ_a	0.50 ± 0.05
μ_e	0.122 ± 0.003
μ_{total}	0.51 ± 0.05

Experimental Protocols: Unveiling Molecular Rotations

The experimental data presented in this guide were obtained through microwave spectroscopy. This high-resolution technique is instrumental in determining the precise rotational constants and dipole moments of gas-phase molecules.

Methodology: Microwave Spectroscopy

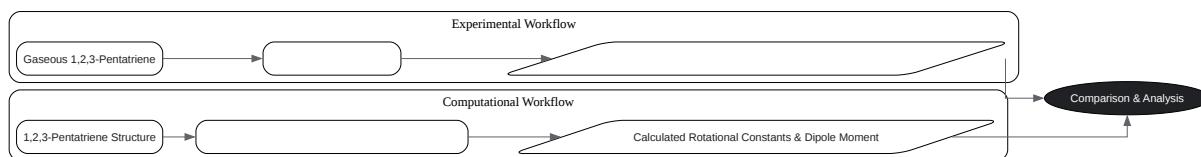
The general procedure for obtaining the microwave spectrum of a gaseous sample like **1,2,3-pentatriene** involves the following steps:

- Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber at low pressure. This ensures that the molecules can rotate freely with minimal intermolecular interactions.
- Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

- Absorption Detection: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to transitions between their quantized rotational energy levels. A detector measures the absorption of this radiation.
- Spectral Analysis: The resulting absorption spectrum consists of a series of lines. The frequencies of these lines are meticulously measured and analyzed.
- Determination of Rotational Constants: By fitting the observed transition frequencies to a theoretical model of a rigid or semi-rigid rotor, the rotational constants (A, B, and C) of the molecule can be determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule along its principal axes.
- Dipole Moment Measurement: The application of an external electric field (Stark effect) causes the rotational lines to split. The magnitude of this splitting is directly related to the molecule's dipole moment, allowing for its experimental determination.

Visualizing the Comparison and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the workflow of comparing experimental and computational data and the molecular structure of **1,2,3-pentatriene**.



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Caption: Workflow for comparing experimental and computational data.

Caption: Molecular structure of **1,2,3-pentatriene**.

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References

- 1. McGuire Research Group [mcguirelab.mit.edu]
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